molecular formula C9H9F4N B7902417 1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE

1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE

Cat. No.: B7902417
M. Wt: 207.17 g/mol
InChI Key: AVBMULHZUJQLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE typically involves the introduction of the fluoro and trifluoromethyl groups onto a phenyl ring, followed by the attachment of an ethan-1-amine group. One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions. This process may require catalysts such as palladium on carbon and hydrogen gas to facilitate the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The trifluoromethyl group can also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

  • 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine
  • 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine

Comparison: Compared to similar compounds, 1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBMULHZUJQLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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